molecular formula C22H23N3O2S B2364855 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide CAS No. 1031977-63-5

2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide

Cat. No.: B2364855
CAS No.: 1031977-63-5
M. Wt: 393.51
InChI Key: SPEDVITWAIGZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a p-tolyl group and a methyl group, linked to an acetamide moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.

    Substitution reactions: Introduction of the p-tolyl and methyl groups onto the pyrimidine ring.

    Ether formation: Linking the pyrimidine ring to the acetamide moiety via an ether bond.

    Final acetamide formation: This involves the reaction of the intermediate with 4-(methylthio)benzylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide: Similar structure but with different substituents.

    Pyrimidine derivatives: Compounds with a pyrimidine core but varying functional groups.

Uniqueness

The unique combination of the pyrimidine ring with the p-tolyl and methylthio groups, along with the acetamide moiety, gives this compound distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-4-8-18(9-5-15)22-24-16(2)12-21(25-22)27-14-20(26)23-13-17-6-10-19(28-3)11-7-17/h4-12H,13-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDVITWAIGZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.